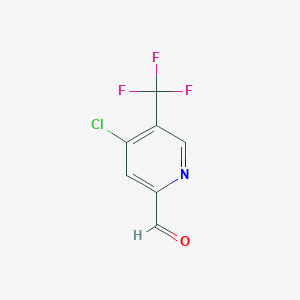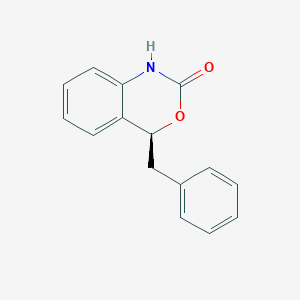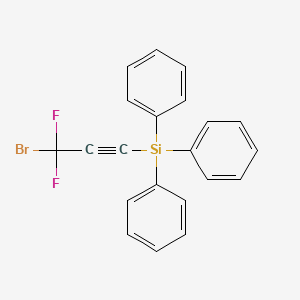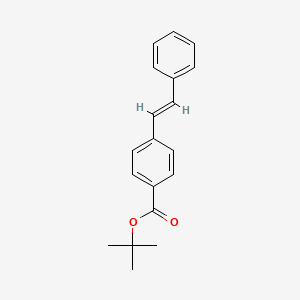![molecular formula C21H16Cl2OSe2 B14186186 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol CAS No. 922525-94-8](/img/structure/B14186186.png)
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol is a selenium-containing organic compound. Selenium compounds are known for their unique chemical properties and biological activities, making them of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol typically involves the reaction of 4-chlorophenyl diselenide with appropriate alkyne derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl and chlorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Industry: It can be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Wirkmechanismus
The mechanism by which 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol exerts its effects involves its interaction with biological molecules. The selenium atoms in the compound can participate in redox reactions, modulating the levels of reactive oxygen species (ROS) and influencing cellular oxidative stress pathways. This can lead to protective effects in cells exposed to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Selenylbenzo[b]furan derivatives: These compounds also contain selenium and exhibit various biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its dual chlorophenyl groups and the presence of selenium make it a versatile compound in both synthetic and biological applications.
Eigenschaften
CAS-Nummer |
922525-94-8 |
|---|---|
Molekularformel |
C21H16Cl2OSe2 |
Molekulargewicht |
513.2 g/mol |
IUPAC-Name |
2,3-bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C21H16Cl2OSe2/c22-16-6-10-18(11-7-16)25-20(14-24)21(15-4-2-1-3-5-15)26-19-12-8-17(23)9-13-19/h1-13,24H,14H2 |
InChI-Schlüssel |
TVNQPTRXOOXXQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(CO)[Se]C2=CC=C(C=C2)Cl)[Se]C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)





![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)



